REACTION_SMILES
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[CH:1](=[CH2:2])[c:3]1[cH:4][cH:5][c:6]([S:9](=[O:10])(=[O:11])[O-:12])[cH:7][cH:8]1.[CH:20]([Cl:21])([Cl:22])[Cl:23].[Cl:14][P:15]([Cl:16])([Cl:17])([Cl:18])[Cl:19].[Na+:13]>>[CH:1](=[CH2:2])[c:3]1[cH:4][cH:5][c:6]([S:9](=[O:10])(=[O:12])[Cl:14])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=Cc1ccc(S(=O)(=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(Cl)(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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C=Cc1ccc(S(=O)(=O)Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |